3-(furan-2-yl)-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}-1H-pyrazole-5-carboxamide
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Overview
Description
3-(furan-2-yl)-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}-1H-pyrazole-5-carboxamide is a complex organic compound that features a furan ring, a morpholine-substituted pyridazine ring, and a pyrazole carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(furan-2-yl)-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}-1H-pyrazole-5-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the furan-2-yl and morpholin-4-yl pyridazine intermediates. These intermediates are then coupled with a phenyl-substituted pyrazole-5-carboxamide under specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles .
Chemical Reactions Analysis
Types of Reactions
3-(furan-2-yl)-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the morpholine and pyrazole moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with palladium on carbon, and nucleophiles like sodium azide. Reaction conditions typically involve specific temperatures, pressures, and solvents to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furan-2,3-dione derivatives, while reduction of nitro groups can produce amines .
Scientific Research Applications
3-(furan-2-yl)-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}-1H-pyrazole-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers.
Mechanism of Action
The mechanism of action of 3-(furan-2-yl)-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
3-(thiophen-2-yl)-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}-1H-pyrazole-5-carboxamide: Similar structure but with a thiophene ring instead of a furan ring.
3-(pyridin-2-yl)-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}-1H-pyrazole-5-carboxamide: Similar structure but with a pyridine ring instead of a furan ring.
Uniqueness
The uniqueness of 3-(furan-2-yl)-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}-1H-pyrazole-5-carboxamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the furan ring, morpholine-substituted pyridazine, and pyrazole carboxamide moiety allows for unique interactions with molecular targets, making it a valuable compound for research and development .
Properties
IUPAC Name |
5-(furan-2-yl)-N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]pyrazolidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N6O3/c29-22(19-14-18(25-26-19)20-5-2-10-31-20)23-16-4-1-3-15(13-16)17-6-7-21(27-24-17)28-8-11-30-12-9-28/h1-7,10,13,18-19,25-26H,8-9,11-12,14H2,(H,23,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIOGVXLAQDVQNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NN=C(C=C2)C3=CC(=CC=C3)NC(=O)C4CC(NN4)C5=CC=CO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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